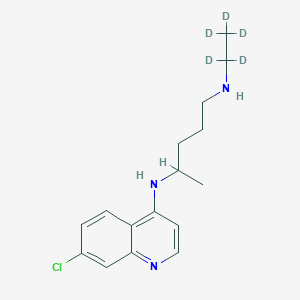

Desethyl chloroquine-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22ClN3 |

|---|---|

Molecular Weight |

296.85 g/mol |

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i1D3,3D2 |

InChI Key |

MCYUUUTUAAGOOT-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Deuterium-Labeled Desethylchloroquine ([²H₅]DEC)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide for the synthesis of deuterium-labeled Desethylchloroquine ([²H₅]DEC). Deuterated analogs of pharmacologically active compounds are invaluable as internal standards for metabolism studies and pharmacokinetic analyses. This guide outlines a robust multi-step synthetic pathway, providing comprehensive experimental protocols, quantitative data, and workflow visualizations to facilitate its replication in a laboratory setting. The described method yields [²H₅]Desethylchloroquine with high chemical purity and isotopic enrichment.

Introduction

Desethylchloroquine (DEC) is the primary active metabolite of Chloroquine, a widely used antimalarial drug also employed in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1] The study of its metabolism and pharmacokinetics is crucial for understanding its efficacy and safety profile. Stable isotope-labeled internal standards are essential tools for quantitative bioanalysis using mass spectrometry, as they can correct for variations in sample preparation and instrument response.[1][2]

This guide details a proven synthetic route to produce [²H₅]Desethylchloroquine, a pentadeuterated analog.[1] The methodology involves a three-step process starting from a common precursor, which is first amidated with a deuterated reagent and subsequently reduced with a deuterated hydride, ensuring high levels of deuterium incorporation.[1]

Synthetic Workflow and Strategy

The synthesis of [²H₅]Desethylchloroquine (14) is achieved through a three-step sequence starting from N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11). The overall strategy is to introduce the deuterium labels in the final steps to maximize efficiency and isotopic incorporation.

-

Ammoniation: The synthesis begins with the preparation of the key intermediate, N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11), from a bromoquine derivative (5).[1]

-

Acylation (Deuterium Incorporation): The primary amine of compound (11) is acylated using [²H₃]acetyl chloride (12). This step introduces the first three deuterium atoms onto the ethyl group precursor.[1]

-

Reduction (Deuterium Incorporation): The resulting [²H₃]amide (13) is reduced using Lithium Aluminium Deuteride (LiAlD₄). This reduction of the carbonyl group to a methylene group introduces two additional deuterium atoms, completing the pentadeuterated ethyl chain.[1][3]

The following diagram illustrates the logical flow of the synthesis and analysis process.

Caption: Overall workflow for the synthesis, purification, and analysis of [²H₅]Desethylchloroquine.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis described by Tian et al., 2013.[1] All reagents were reported to be sourced from Sigma-Aldrich and CDN Isotopes.[1]

Step 1: Synthesis of N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11)

This diamine intermediate is the direct precursor for the deuteration steps.

-

Procedure: A solution of N-(5-bromopentan-2-yl)-7-chloroquinolin-4-amine hydrobromide (5) (21.00 g, 51.4 mmol) in methanolic ammonia (210 mL) is stirred at room temperature for 8 hours.

-

Work-up: The solution is evaporated to dryness to yield a solid.

-

Purification: The solid is purified by column chromatography on a silica gel column, eluting with a mixture of CH₂Cl₂ and saturated methanolic ammonia (10:1 ratio).

-

Outcome: The process affords N⁴-(7-chloroquinolin-4-yl)pentane-1,4-diamine (11) as a colorless solid (6.21 g, 45.8% yield).[1]

Step 2: Synthesis of [²H₃]N-(4-(7-chloroquinolin-4-ylamino)-pentyl)acetamide (13)

This acylation step introduces the first set of deuterium atoms.

-

Procedure: To a solution of the diamine (11) (1.2 g, 4.55 mmol) and triethylamine (Et₃N) (0.92 g, 9.1 mmol) in dry CH₂Cl₂, [²H₃]acetyl chloride (12) (0.445 g, 5.46 mmol) is added slowly over 30 minutes. The reaction solution is then stirred for an additional 30 minutes at room temperature.

-

Work-up: The solution is cooled in an ice/water bath and basified with a saturated NaHCO₃ solution. The product is extracted with CH₂Cl₂ (5 x 50 mL). The organic layers are combined and concentrated under reduced pressure.

-

Outcome: The procedure yields [²H₃]N-(4-(7-chloroquinolin-4-ylamino)-pentyl)acetamide (13) as a white solid (0.96 g). The crude product is used in the next step without further purification.[1]

Step 3: Synthesis of [²H₅]Desethylchloroquine (14)

The final step involves the reduction of the amide to an amine, incorporating the final two deuterium atoms.

-

Procedure: A suspension of the [²H₃]amide (13) (0.96g, 3.11 mmol) and Lithium Aluminium Deuteride (LiAlD₄) (0.261 g, 6.22 mmol) in Tetrahydrofuran (THF) (9.6 mL) is refluxed for 1 hour.[1] The mechanism involves the conversion of the C=O group to a -CD₂- group.[3][4]

-

Work-up: The reaction solution is cooled to room temperature and diluted with water (50 mL). The solution is extracted with Ethyl Acetate (EtOAc) (4 x 60 mL). The combined organic layers are concentrated under reduced pressure to yield a liquid.

-

Purification: The crude product is purified by chromatography on a silica gel column, eluting with a mixture of CH₂Cl₂ and saturated methanolic ammonia (10:1 ratio).

-

Outcome: This affords [²H₅]Desethylchloroquine (14) as a white solid (0.62 g, 67.1% yield from compound 13).[1]

The reaction scheme is visualized in the diagram below.

Caption: Synthetic pathway for [²H₅]Desethylchloroquine from the diamine intermediate.

Data Presentation

The successful synthesis of [²H₅]Desethylchloroquine is confirmed by analytical data, which is summarized below.[1]

Table 1: Summary of Analytical Data for [²H₅]Desethylchloroquine (14)

| Parameter | Result | Method |

| Yield | 67.1% (from amide 13) | Gravimetric |

| Chemical Purity | > 98% | HPLC |

| Isotopic Enrichment | > 98% | Mass Spectrometry |

| Appearance | White Solid | Visual Inspection |

Table 2: Mass Spectrometry and HPLC Data

| Compound | Mass Spectrometry (MS-EI, m/z) | HPLC Retention Time (t R) | Purity (%) |

| [²H₅]DEC (14) | 296.2 (28), 297.2 (100), 298.2 (38), 299.2 (26), 300.2 (9) | 6.79 min | 99.2 |

-

HPLC Conditions: Agilent 1200 with XDB-C18 column (5 µm, 4.6 mm × 150 mm). Mobile phase: CH₃OH / 10mmol/L K₂HPO₄ (75/25), flow rate: 1.0 mL/min, detection wavelength: 240 nm.[1]

-

Mass Spectrometry: Performed on a Quattro micro API mass spectrometer. The data confirms high isotopic enrichment.[1]

Conclusion

The synthetic methodology presented in this guide provides a reliable and efficient pathway for the production of high-purity, highly enriched [²H₅]Desethylchloroquine.[1] The detailed protocols and workflow diagrams serve as a practical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable isotope-labeled internal standard for the quantification of Desethylchloroquine. The use of deuterated reagents in the final stages of the synthesis ensures an economical and effective labeling strategy.

References

The Metabolic Conversion of Chloroquine to Desethylchloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway responsible for the conversion of the antimalarial drug chloroquine to its primary active metabolite, desethylchloroquine. This document details the enzymatic processes, kinetic parameters, and experimental methodologies crucial for understanding the pharmacokinetics and potential drug-drug interactions of chloroquine.

Introduction

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria for decades. Its therapeutic efficacy is significantly influenced by its metabolic fate within the body. The primary metabolic route is the N-deethylation of the terminal ethyl group of the diethylaminopentyl side chain, resulting in the formation of desethylchloroquine. This metabolite retains pharmacological activity and contributes to the overall therapeutic and toxicological profile of the drug. Understanding the enzymes involved in this biotransformation and their kinetic properties is paramount for predicting drug clearance, inter-individual variability in response, and the potential for drug-drug interactions.

The Metabolic Pathway: N-Deethylation of Chloroquine

The conversion of chloroquine to desethylchloroquine is an oxidative metabolic reaction predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, primarily within the liver.

The chemical transformation involves the removal of one of the N-ethyl groups from the side chain of chloroquine. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several isoforms capable of catalyzing this reaction.[1][2][3] While multiple CYPs can contribute, in vivo studies suggest that CYP2C8 and CYP3A4/5 are the major enzymes responsible for the bulk of chloroquine N-deethylation.[4][5] CYP2D6 has also been shown to be involved, exhibiting high affinity but a lower capacity for this metabolic step.[2][3]

Quantitative Data on Chloroquine N-Deethylation

The kinetics of desethylchloroquine formation have been characterized in human liver microsomes, providing an overall view of the metabolic process. The involvement of multiple enzymes often results in biphasic kinetics.

Table 1: Apparent Enzyme Kinetic Parameters for Desethylchloroquine Formation in Human Liver Microsomes

| Parameter | Value (Mean ± SD) | Reference |

| Study 1 | ||

| Apparent Km | 444 ± 121 µM | [3] |

| Apparent Vmax | 617 ± 128 pmol/min/mg protein | [3] |

| Study 2 (Biphasic Kinetics) | ||

| Apparent Km (High Affinity) | 0.21 mM (210 µM) | [4] |

| Apparent Vmax (High Affinity) | 1.02 nmol/min/mg protein | [4] |

| Apparent Km (Low Affinity) | 3.43 mM (3430 µM) | [4] |

| Apparent Vmax (Low Affinity) | 10.47 nmol/min/mg protein | [4] |

While specific Km and Vmax values for each contributing CYP isoform in the metabolism of chloroquine are not consistently reported across the literature, qualitative descriptions of their kinetic behavior are available.

Table 2: Qualitative Kinetic Characteristics of Key CYP Isoforms in Chloroquine N-deethylation

| CYP Isoform | Kinetic Profile | Description | Reference |

| CYP2C8 | Low-affinity / High-capacity | A major contributor to chloroquine metabolism at therapeutic concentrations. | [2][3] |

| CYP3A4/5 | Low-affinity / High-capacity | A major contributor to chloroquine metabolism at therapeutic concentrations. | [2][3] |

| CYP2D6 | High-affinity / Low-capacity | Contributes to metabolism, particularly at lower chloroquine concentrations, but has a lower overall capacity compared to CYP2C8 and CYP3A4. | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the metabolic pathway of chloroquine to desethylchloroquine.

In Vitro Metabolism of Chloroquine using Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the rate of desethylchloroquine formation from chloroquine using a pool of human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Chloroquine diphosphate salt

-

Desethylchloroquine standard

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (ice-cold)

-

Internal standard for HPLC analysis (e.g., quinine)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Microcentrifuge

-

HPLC system with a suitable detector (UV or fluorescence)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of chloroquine, desethylchloroquine, and the internal standard in an appropriate solvent (e.g., water or methanol). Prepare the potassium phosphate buffer and the NADPH regenerating system.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) containing potassium phosphate buffer, HLM protein (e.g., 0.2-0.5 mg/mL), and chloroquine at various concentrations to determine enzyme kinetics.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of desethylchloroquine concentration.

Metabolism of Chloroquine using Recombinant CYP Enzymes

This protocol outlines the use of specific recombinant CYP enzymes to identify which isoforms are responsible for chloroquine metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4, CYP2D6) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

-

All other reagents as listed in Protocol 4.1.

Procedure:

-

Follow the same general procedure as for HLMs (Protocol 4.1).

-

Enzyme Source: Instead of HLMs, use a specific concentration of the recombinant CYP enzyme (e.g., 10-50 pmol/mL).

-

Parallel Incubations: Set up parallel incubations for each recombinant CYP isoform to be tested.

-

Control: Include a control incubation with a control protein preparation (from the same expression system but lacking the CYP enzyme) to account for any non-enzymatic degradation.

-

Analysis: Analyze the formation of desethylchloroquine in each incubation to determine the activity of each specific CYP isoform.

HPLC Analysis of Chloroquine and Desethylchloroquine

This section provides a general protocol for the quantification of chloroquine and desethylchloroquine in in vitro samples using reversed-phase high-performance liquid chromatography (HPLC).

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate or ammonium acetate) with an ion-pairing agent (e.g., triethylamine or sodium dodecyl sulfate) to improve peak shape. The exact ratio and pH should be optimized. An example mobile phase could be a mixture of 1% diethylamine, acetonitrile, and methanol (20:55:25, v:v:v).[6]

-

Flow Rate: 1.0 mL/min

-

Detection:

-

UV Detection: Wavelength set at 256 nm.[6]

-

Fluorescence Detection: Excitation at ~330 nm and emission at ~380 nm for enhanced sensitivity.

-

-

Injection Volume: 20-50 µL

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of desethylchloroquine (and chloroquine if its depletion is also being measured) in the same matrix as the samples (e.g., terminated incubation mixture from a control reaction).

-

Sample Injection: Inject the prepared standards and the supernatants from the experimental samples into the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for desethylchloroquine and the internal standard.

-

Quantification: Construct a standard curve by plotting the peak area ratio (desethylchloroquine/internal standard) against the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of desethylchloroquine in the experimental samples.

Conclusion

The N-deethylation of chloroquine to desethylchloroquine is a critical metabolic pathway mediated primarily by CYP2C8 and CYP3A4/5, with a minor contribution from CYP2D6. The characterization of the kinetics of this pathway and the application of robust in vitro experimental protocols are essential for drug development professionals and researchers. This guide provides the foundational knowledge and methodologies to further investigate the metabolism of chloroquine and to assess its implications in clinical practice, particularly concerning drug-drug interactions and inter-individual variability in patient response.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. | Semantic Scholar [semanticscholar.org]

- 3. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Desethylchloroquine-D5 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desethylchloroquine-D5, a deuterated analog of a primary metabolite of Chloroquine. This document details its commercial availability, quantitative specifications, and key experimental applications, with a focus on its use as an internal standard in pharmacokinetic and metabolic studies. Furthermore, it elucidates the relevant biological signaling pathways influenced by the parent compound, Chloroquine.

Commercial Availability and Specifications

Desethylchloroquine-D5 is available from several reputable chemical suppliers. The following table summarizes the key quantitative data for the products offered, facilitating selection based on specific research requirements.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Formats |

| MedchemExpress | Desethyl chloroquine-d5 | 1261392-69-1 (free base) | C₁₆H₁₇D₅ClN₃ | >98% | Not specified | Solid |

| LGC Standards (Toronto Research Chemicals) | Des-ethyl Chloroquine-D5 Phosphate Salt / TRC-D288738 | 1261397-17-4 | C₁₆H₁₇D₅ClN₃ · (H₃O₄P) | Not specified | Not specified | Neat solid (Phosphate Salt) |

| Cayman Chemical | Chloroquine-d5 (phosphate) | 1854126-42-3 | C₁₈H₂₁D₅ClN₃ • 2H₃O₄P | ≥99% deuterated forms (d₁-d₅) | ≥99% (d₁-d₅) | Solid (Diphosphate Salt) |

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot. It is recommended to consult the Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols

Desethylchloroquine-D5 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of Desethylchloroquine and Chloroquine in biological matrices. Below is a representative experimental protocol for the analysis of these compounds in human plasma.

Protocol: Quantification of Chloroquine and Desethylchloroquine in Human Plasma using LC-MS/MS with Desethylchloroquine-D5 as an Internal Standard

1. Materials and Reagents:

-

Chloroquine and Desethylchloroquine analytical standards

-

Desethylchloroquine-D5 (Internal Standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

2. Standard and Internal Standard Preparation:

-

Prepare stock solutions of Chloroquine, Desethylchloroquine, and Desethylchloroquine-D5 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Chloroquine and Desethylchloroquine by serial dilution of the stock solutions with 50:50 methanol:water to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of Desethylchloroquine-D5 at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Chloroquine: Q1 -> Q3 (e.g., 320.2 -> 247.1)

-

Desethylchloroquine: Q1 -> Q3 (e.g., 292.2 -> 179.1)

-

Desethylchloroquine-D5: Q1 -> Q3 (e.g., 297.2 -> 184.1)

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

5. Data Analysis:

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression model.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Desethylchloroquine-D5 as a Metabolite of Hydroxychloroquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of desethylchloroquine, a primary metabolite of the widely used drug hydroxychloroquine (HCQ). It delves into the metabolic pathways, pharmacokinetic properties, and analytical methodologies for the quantification of this metabolite. A special focus is placed on the application of its deuterated analog, desethylchloroquine-D5, as an internal standard in bioanalytical assays. This document synthesizes critical quantitative data into structured tables, outlines detailed experimental protocols, and presents visual diagrams of metabolic and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Hydroxychloroquine (HCQ) is an antimalarial drug also utilized in the management of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1] Its therapeutic efficacy and safety profile are influenced by its metabolic fate in the body. HCQ is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[2][3] One of the major active metabolites is desethylchloroquine (DCQ).[4][5] Understanding the pharmacokinetics and quantification of DCQ is crucial for therapeutic drug monitoring and for evaluating the overall pharmacological profile of HCQ.

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, offering enhanced accuracy and precision.[6][7] Desethylchloroquine-D5, a deuterium-labeled version of desethylchloroquine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based assays due to its chemical similarity to the analyte, which helps to minimize variations during sample processing and analysis.[][9][10]

Metabolism of Hydroxychloroquine to Desethylchloroquine

Hydroxychloroquine undergoes N-dealkylation to form its primary metabolites. The key enzymes involved in the metabolism of HCQ are CYP2D6, CYP3A4, and CYP2C8.[2][3] These enzymes catalyze the formation of desethylhydroxychloroquine (DHCQ) and desethylchloroquine (DCQ).[2] DHCQ can be further metabolized to DCQ.[11]

The metabolic pathway can be visualized as follows:

Caption: Metabolic pathway of Hydroxychloroquine.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and analysis of hydroxychloroquine and its metabolites.

Table 1: Pharmacokinetic Parameters of Hydroxychloroquine and Metabolites

| Parameter | Hydroxychloroquine (HCQ) | Desethylhydroxychloroquine (DHCQ) | Desethylchloroquine (DCQ) | Reference |

| Mean Steady-State Concentration (400 mg/day) | 2.27 ± 1.61 µmol/L | 1.54 ± 0.55 µmol/L | - | [12] |

| Blood to Plasma Ratio (B/P) | ~7.2 (range 1-22) | Similar to HCQ | - | [11] |

| Protein Binding | ~50% | - | - | [1][4] |

| Terminal Half-life (t½) | ~30-40 days | - | - | [11] |

Table 2: Analytical Method Performance for Quantification

| Analyte | LLOQ | Linearity Range | Recovery | Precision (%RSD) | Reference |

| Desethylchloroquine (DCQ) | 25 ng/mL | 25-1000 ng/mL | - | <15% | [13] |

| Desethylchloroquine (DCQ) | 0.5 ng/mL | 0.5-250 ng/mL | 88.7-90.9% | - | [14] |

| Desethylchloroquine (DCQ) | - | 1-100 ng/mL | 80% (at 2.5 ng/mL), 88% (at 25 ng/mL) | ≤5.9% | [15] |

Experimental Protocols

The quantification of desethylchloroquine in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting desethylchloroquine from urine involves solid-phase extraction.[15][16]

-

Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1M pH 6 phosphate buffer and the internal standard (Desethylchloroquine-D5).[15]

-

Cartridge Conditioning: Condition a polymeric cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[15]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.[15]

-

Washing: Wash the cartridge with 1 mL of 0.1M pH 6 phosphate buffer, followed by 1 mL of methanol. Dry the cartridge under vacuum for 2 minutes.[15]

-

Elution: Elute the analytes with 2 mL of a 98:2 mixture of methanol and ammonium hydroxide.[15]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness at <40°C and reconstitute the residue in 100 µL of the mobile phase.[15]

Sample Preparation: Protein Precipitation

For plasma or blood samples, a simpler protein precipitation method can be employed.[13][17]

-

Precipitation: To a volume of plasma or blood, add a precipitating agent such as methanol or acetonitrile, often containing the internal standard. For example, add 150 µL of a precipitation solvent (containing Desethylchloroquine-D5) to 50 µL of heparinized blood.[18]

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.[18]

-

Centrifugation/Filtration: Centrifuge the sample to pellet the precipitated proteins or use a filter plate to separate the supernatant.[17]

-

Analysis: Inject the resulting supernatant directly into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of desethylchloroquine.

-

Liquid Chromatography:

-

Column: A reversed-phase column, such as a C18 or a polyaromatic phase (e.g., Selectra® DA), is typically used.[16][19]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is common.[20]

-

Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[19][20]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[14]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions for both the analyte and the internal standard.[14]

-

MRM Transitions:

-

Desethylchloroquine: e.g., m/z 292.1 → 179.1[14]

-

Desethylchloroquine-D5: e.g., m/z 297.2 → 184.1 (hypothetical, based on a 5 Da shift)

-

-

Visualization of Experimental Workflow

The general workflow for the quantification of desethylchloroquine using an internal standard is depicted below.

Caption: LC-MS/MS analytical workflow.

Conclusion

Desethylchloroquine is a significant metabolite of hydroxychloroquine, and its accurate quantification is essential for pharmacokinetic and clinical studies. The use of a deuterated internal standard, desethylchloroquine-D5, is critical for achieving reliable and reproducible results in bioanalytical methods. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with hydroxychloroquine and its metabolites. The provided diagrams and tables serve as quick references for understanding the metabolic pathways and for the development and validation of analytical methods.

References

- 1. Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.abo.fi [research.abo.fi]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Desethylchloroquine research grade, ≥95% (HPLC) | 1476-52-4 [sigmaaldrich.cn]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A linked physiologically based pharmacokinetic model for hydroxychloroquine and metabolite desethylhydroxychloroquine in SARS‐CoV‐2(−)/(+) populations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 15. unitedchem.com [unitedchem.com]

- 16. unitedchem.com [unitedchem.com]

- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 19. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Desethyl-d5 Chloroquine as an Internal Standard for the Quantification of Chloroquine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of therapeutic drugs and their metabolites in biological matrices is paramount in pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. Chloroquine, a widely used antimalarial and immunomodulatory drug, is extensively metabolized in the body, with desethylchloroquine being one of its major active metabolites. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response.

Desethyl-d5 Chloroquine is the deuterium-labeled analog of desethylchloroquine. Its physicochemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. This makes it an ideal internal standard for the accurate and precise quantification of desethylchloroquine and, by extension, for methods simultaneously analyzing chloroquine. This application note provides detailed protocols and data for the use of Desethyl-d5 Chloroquine as an internal standard in LC-MS/MS assays.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard (e.g., Desethyl-d5 Chloroquine) is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and analysis. The labeled internal standard behaves identically to the endogenous analyte throughout the sample preparation and LC-MS/MS analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.

Experimental Protocols

Preparation of Stock and Working Solutions

Stock solutions of chloroquine, desethylchloroquine, and the internal standard Desethyl-d5 Chloroquine (or a similar deuterated analog like desethylchloroquine-D4) are typically prepared in a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50, v/v) containing 0.5% formic acid.[1] These stock solutions should be stored at -80°C.[1]

Working solutions are then prepared by diluting the stock solutions with acetonitrile-water (50:50, v/v) to the desired concentrations for spiking into calibration standards and quality control (QC) samples.[1]

Sample Preparation from Biological Matrices

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/whole blood and urine.

This is a rapid and straightforward method for removing proteins from the sample.

-

To a 50 µL aliquot of heparinized blood, add 150 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard (Desethyl-d5 Chloroquine).

-

Vortex the mixture vigorously for 30 seconds.

-

Allow the sample to stand for 5 minutes at room temperature to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

-

To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the internal standard solution.[2][3]

-

Condition an SPE cartridge (e.g., a polymeric cation-exchange sorbent) with 1 mL of methanol followed by 1 mL of deionized water.[2][3]

-

Load the prepared urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[2][3]

-

Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) followed by 1 mL of methanol to remove interfering substances.[2][3]

-

Dry the cartridge under vacuum for 2 minutes.[2]

-

Elute the analytes with 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.[2][3]

-

Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C.[2][3]

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[2][3]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of chloroquine and desethylchloroquine.

-

LC Column: A C18 or a pentafluorophenyl (PFP) column is often used for separation.[4]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is common.

-

Flow Rate: A flow rate of 0.4-0.5 mL/min is typical.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

Quantitative Data Summary

The following tables summarize typical validation data for LC-MS/MS methods for the quantification of chloroquine and its metabolites using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Chloroquine | Desethylchloroquine | Desethyl-d5 Chloroquine (IS) |

| Precursor Ion (m/z) | 320.2 | 292.2 | 297.2 (approx.) |

| Product Ion (m/z) | 247.2 | 179.1 | 184.1 (approx.) |

Note: The exact m/z values for Desethyl-d5 Chloroquine may vary slightly depending on the specific labeling pattern.

Table 2: Method Validation Data

| Parameter | Chloroquine | Desethylchloroquine | Reference |

| Calibration Range (ng/mL) | 2 - 1000 | 0.5 - 250 | [4] |

| 0.2 - 1000 | 0.4 - 1000 | [5] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.82 - 2.56 | 2.95 - 3.36 | [1] |

| 2 | 1 | [4] | |

| Intra-Assay Precision (%CV) | < 15% | < 15% | [4] |

| Inter-Assay Precision (%CV) | 7.3 - 13% | 5.1 - 8.0% | [4] |

| Accuracy (% Deviation) | -1.3% to 0.0% | -6.3% to -2.1% | [4] |

| Recovery (%) | 88.9 - 94.4 | 88.6 - 92.9 | [4] |

Visualizations

Caption: Experimental workflow for the quantification of chloroquine and its metabolites using Desethyl-d5 Chloroquine as an internal standard.

Caption: Detailed step-by-step workflow for Solid-Phase Extraction (SPE) of urine samples.

Conclusion

The use of Desethyl-d5 Chloroquine as an internal standard provides a robust and reliable method for the quantification of desethylchloroquine and chloroquine in various biological matrices. The protocols outlined in this application note, combined with LC-MS/MS analysis, offer the high sensitivity, specificity, and accuracy required for demanding research and clinical applications. The implementation of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the integrity of pharmacokinetic and other quantitative data.

References

- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. unitedchem.com [unitedchem.com]

- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Therapeutic Drug Monitoring of Desethylchloroquine-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylchloroquine is the major active metabolite of chloroquine, a widely used antimalarial and immunomodulatory drug. Therapeutic Drug Monitoring (TDM) of chloroquine and its metabolites is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. Desethylchloroquine-D5, a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of desethylchloroquine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed protocols and data for the use of Desethylchloroquine-D5 in TDM.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution LC-MS/MS. A known concentration of Desethylchloroquine-D5 is added to the biological sample (e.g., plasma, whole blood) as an internal standard. Following sample preparation to remove interfering substances, the analyte (desethylchloroquine) and the internal standard (Desethylchloroquine-D5) are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of desethylchloroquine in the sample, ensuring high accuracy and precision by correcting for variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of desethylchloroquine.

Table 1: LC-MS/MS Method Parameters for Desethylchloroquine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Human Plasma | Human Plasma | Whole Blood, Plasma, DBS |

| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction | SPE, Protein Precipitation |

| LC Column | Synergi® 2.5µm polar RP (150 x 4.6 mm)[1][2] | Not Specified | Not Specified |

| Mobile Phase | 0.3% formic acid/acetonitrile (70/30, v/v)[1][2] | Not Specified | Not Specified |

| Detection Mode | ESI+ MRM | ESI+ MRM | ESI+ MRM |

| MRM Transition (m/z) | 292.0 → 179.01 and 114.10[1][2] | 292.2 → 179.1 | 292.2 → 179.1 |

| Internal Standard | Hydroquinidine[1][2] | Desethylchloroquine-D4 | Desethylchloroquine-D4 |

Table 2: Performance Characteristics of Desethylchloroquine Quantification Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Linear Range (ng/mL) | 0.4 - 1000[1][2] | 0.5 - 250 | Not Specified |

| LLOQ (ng/mL) | 0.4[1][2] | 0.5[3] | Not Specified |

| Recovery (%) | 89.34 - 108.42[1][2] | 73.7 - 79.0[3] | 56 - 109 |

| Intra-batch Precision (%RSD) | < 15.0[3] | < 15.0[3] | < 15 |

| Inter-batch Precision (%RSD) | < 15.0[3] | < 15.0[3] | < 15 |

Experimental Protocols

Protocol 1: Desethylchloroquine Quantification in Human Plasma by Protein Precipitation and LC-MS/MS

This protocol is adapted from a method utilizing protein precipitation for sample cleanup.[3]

1. Materials and Reagents:

-

Blank human plasma (with anticoagulant, e.g., EDTA)

-

Desethylchloroquine analytical standard

-

Desethylchloroquine-D5 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system

2. Standard and Internal Standard Preparation:

-

Prepare stock solutions of desethylchloroquine and Desethylchloroquine-D5 in methanol.

-

Prepare working solutions by serial dilution of the stock solutions in methanol:water (50:50, v/v).

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions.

3. Sample Preparation:

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specific volume of the Desethylchloroquine-D5 internal standard working solution.

-

Add three volumes of cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

LC Column: A suitable C18 or polar-modified column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to achieve separation of desethylchloroquine from other matrix components.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Desethylchloroquine: e.g., m/z 292.2 → 179.1

-

Desethylchloroquine-D5: Adjust the precursor and product ions based on the deuterium labeling pattern.

-

Protocol 2: Desethylchloroquine Quantification in Human Plasma by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol provides a more rigorous cleanup for complex matrices.

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of:

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Conditioning, washing, and elution solvents as recommended by the SPE cartridge manufacturer.

2. Standard and Internal Standard Preparation:

-

As described in Protocol 1.

3. Sample Preparation (SPE):

-

Pre-treat the plasma sample by adding the Desethylchloroquine-D5 internal standard and a buffer to adjust the pH.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

-

Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

As described in Protocol 1.

Signaling Pathways and Experimental Workflow

Chloroquine/Hydroxychloroquine Mechanism of Action: Inhibition of Autophagy and TLR Signaling

Chloroquine and its derivatives, including desethylchloroquine, are known to interfere with key cellular processes, primarily the inhibition of autophagy and Toll-like receptor (TLR) signaling.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This immunomodulatory effect is central to their therapeutic use in autoimmune diseases.

Caption: Chloroquine's dual inhibitory action on autophagy and TLR9 signaling.

Experimental Workflow for TDM of Desethylchloroquine

The following diagram illustrates the typical workflow for the therapeutic drug monitoring of desethylchloroquine using Desethylchloroquine-D5 as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. sdpomf.com [sdpomf.com]

- 11. Hydroxychloroquine efficiently suppresses inflammatory responses of human class-switched memory B cells via Toll-like receptor 9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Desethylchloroquine Analysis using Desethylchloroquine-D5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of desethylchloroquine in biological matrices, employing Desethylchloroquine-D5 as an internal standard. The methodologies outlined below are based on established bioanalytical techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.

Overview

Desethylchloroquine is the primary active metabolite of chloroquine, an antimalarial drug. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient compliance.[1][2][3] The use of a stable isotope-labeled internal standard, such as Desethylchloroquine-D5, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and instrument analysis. This document details various sample preparation protocols applicable to different biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the analysis of desethylchloroquine.

Table 1: Solid-Phase Extraction (SPE) Method Performance in Urine [4]

| Analyte | Concentration (ng/mL) | Recovery (%) | RSD (%) |

| Desethylchloroquine | 2.5 | ≥80 | ≤6 |

| Desethylchloroquine | 25 | ≥95 | ≤6 |

Table 2: Liquid-Liquid Extraction (LLE) Method Performance in Human Plasma [1][5]

| Analyte | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Desethylchloroquine | 92.3 | 0.4 |

Table 3: Protein Precipitation Method Performance in Serum [6]

| Analyte | Recovery (%) |

| Desethylchloroquine | 97.1 |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a method for the analysis of chloroquine and its metabolites in urine.[4][7][8]

Materials:

-

Styre Screen® DBX polymeric SPE cartridges

-

pH 6 phosphate buffer (0.1M)

-

Methanol (MeOH)

-

Ammonium Hydroxide (NH4OH)

-

Desethylchloroquine-D5 internal standard solution

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

SPE Cartridge Conditioning:

-

Add 1 mL of MeOH to the cartridge.

-

Add 1 mL of deionized water to the cartridge.

-

-

Sample Loading:

-

Washing:

-

Elution:

-

Dry-down and Reconstitution:

-

Analysis:

-

Inject an aliquot into the LC-MS/MS system.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on a validated method for the simultaneous quantification of antimalarial drugs in human plasma.[1][5]

Materials:

-

Methyl t-butyl ether

-

Isooctane

-

Ammonium Hydroxide (NH4OH)

-

Desethylchloroquine-D5 internal standard solution

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

To a suitable volume of plasma, add the Desethylchloroquine-D5 internal standard.

-

-

Extraction:

-

Solvent Evaporation:

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

-

Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Protocol 3: Protein Precipitation for Serum Samples

This is a rapid and high-throughput method suitable for serum samples.[6][9]

Materials:

-

Methanol (MeOH) containing the Desethylchloroquine-D5 internal standard

-

96-well protein precipitation plates

-

Vortex mixer

-

Centrifuge or vacuum manifold for filtration

Procedure:

-

Sample Preparation:

-

Precipitation and Filtration:

-

Analysis:

-

Inject an aliquot of the filtrate directly into the LC-MS/MS system.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction (SPE) protocol.

Caption: Solid-Phase Extraction (SPE) workflow for Desethylchloroquine analysis.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, instrumentation, and sample matrices. It is recommended to perform a full method validation according to regulatory guidelines.

References

- 1. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. unitedchem.com [unitedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. unitedchem.com [unitedchem.com]

- 9. LC-MS Sample Prep for Chloroquine | Phenomenex [phenomenex.com]

Application Note: High-Throughput Analysis of Desethylchloroquine-D5 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug.[1][2][3] Monitoring its concentration in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desethylchloroquine in human plasma, utilizing its stable isotope-labeled internal standard, Desethylchloroquine-D5. The method employs a simple protein precipitation extraction procedure, ensuring high throughput and reliable performance suitable for clinical research.

Materials and Methods

Chemicals and Reagents

-

Desethylchloroquine and Desethylchloroquine-D5 were sourced from a reputable chemical supplier.

-

LC-MS/MS grade methanol, acetonitrile, and water were used throughout the experiment.

-

Formic acid and ammonium formate were of analytical grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation

A protein precipitation method was employed for the extraction of desethylchloroquine and its internal standard from human plasma.

Protocol:

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 300 µL of methanol containing the internal standard (Desethylchloroquine-D5).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | A suitable gradient to ensure separation from endogenous interferences. A total run time of approximately 3.5 to 6.5 minutes is typical.[1][4] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 292.2 > 179.1[5] |

| MRM Transition (IS) | A specific transition for Desethylchloroquine-D5 would be determined by direct infusion. A similar deuterated standard, Desethylchloroquine-D4, uses m/z 296.15 > 118.15.[5] |

| Collision Energy | Optimized for the specific instrument and transitions. For Desethylchloroquine, a collision energy of around 29 V has been reported.[5] |

| Source Temperature | 500 °C |

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | The calibration curve ranges from 0.5 ng/mL to 250 ng/mL in human plasma.[3] Different studies have reported various ranges, such as 1.41–610 ng/ml in plasma.[5] |

| Accuracy | Within ±15% of the nominal concentration. Inter-batch accuracies have been reported to range from 90.2% to 109.8%.[3] |

| Precision (%RSD) | ≤ 15% for all quality control levels. Both intra-batch and inter-batch precisions are typically no more than 15.0%.[3] |

| Recovery | Consistent and reproducible across the calibration range. Recoveries for similar methods have been reported to be between 73.7% and 79.0%.[3] Another study reported a recovery of 92.3% for Desethylchloroquine.[6][7] |

| Matrix Effect | No significant ion suppression or enhancement was observed. |

Experimental Workflows and Diagrams

Caption: Workflow for the analysis of Desethylchloroquine-D5 in human plasma.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mes.com.gh [mes.com.gh]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Desethylchloroquine in Whole Blood using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantification of desethylchloroquine, a primary metabolite of chloroquine, in human whole blood. The analytical method employs a simple protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A deuterated internal standard (IS), Desethylchloroquine-D4, is utilized to ensure accuracy and precision. The method is validated according to industry guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug.[1] Monitoring its concentration in whole blood is crucial for assessing patient adherence, managing therapeutic efficacy, and understanding the drug's pharmacokinetics.[2][3] Due to the extensive accumulation of chloroquine and its metabolites in blood cells, whole blood is the preferred matrix for analysis over plasma.[3][4] This note provides a detailed protocol for a high-throughput LC-MS/MS method for the reliable quantification of desethylchloroquine in whole blood.

Experimental

Materials and Reagents

-

Desethylchloroquine and Desethylchloroquine-D4 standards were obtained from a certified supplier.

-

LC-MS/MS grade acetonitrile, methanol, and formic acid were used.

-

Ultrapure water was used for all aqueous solutions.

-

Blank human whole blood with EDTA as an anticoagulant was sourced from healthy volunteers.

Standard and Quality Control Sample Preparation

Stock solutions of desethylchloroquine and the D4-labeled internal standard (1 mg/mL) were prepared in an acetonitrile-water mixture (50:50, v/v) with 0.5% formic acid and stored at -80°C.[5] Working solutions were prepared by diluting the stock solutions in the same solvent. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank whole blood.[5]

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of water containing the internal standard (Desethylchloroquine-D4).[5]

-

Add 400 µL of cold (-20°C) methanol to precipitate proteins.[6]

-

Vortex the mixture vigorously for 2 minutes.[6]

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A Shimadzu LCMS-8050 or equivalent triple quadrupole mass spectrometer equipped with a Turbo Spray ion source was used.[7][8] Chromatographic separation was achieved on a C18 or similar reversed-phase column.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | Shimadzu Nexera or equivalent |

| Column | Kinetex 2.6 µm F5, 50 x 2.1 mm or equivalent[9] |

| Column Temperature | 40°C[7][8] |

| Mobile Phase A | Water with 0.1% Formic Acid[8][9] |

| Mobile Phase B | Methanol with 0.1% Formic Acid[8] |

| Flow Rate | 0.4 mL/min[7][8] |

| Injection Volume | 5 µL[8] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode[9] |

| Source Temperature | 650°C[9] |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Desethylchloroquine | 292.2 | 179.1 | 29 |

| Desethylchloroquine-D4 (IS) | 296.2 | 118.2 | 29 |

| Note: The specific transitions and collision energies may require optimization based on the instrument used. The provided values are based on published data for similar compounds.[5] |

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.

Table 3: Method Validation Quantitative Data

| Parameter | Result |

| Linearity Range | 2.95 - 1552 ng/mL[5][10] |

| Correlation Coefficient (r²) | > 0.995[11] |

| Precision (RSD%) | |

| Intra-day | < 15% |

| Inter-day | < 15% |

| Accuracy (% Bias) | |

| Intra-day | Within ±15% |

| Inter-day | Within ±15% |

| Lower Limit of Quantification (LLOQ) | 2.95 ng/mL[10] |

| Recovery | > 85% |

| Data synthesized from multiple sources to represent typical method performance.[5][6][12] |

Results and Discussion

The described method provides excellent sensitivity and selectivity for the quantification of desethylchloroquine in whole blood. The use of a deuterated internal standard effectively compensates for matrix effects and variations in instrument response, leading to high precision and accuracy. The simple protein precipitation method allows for high-throughput sample processing. The chromatographic conditions provide good peak shape and resolution, free from interference from endogenous matrix components.

Conclusion

A sensitive, specific, and reliable LC-MS/MS method for the quantification of desethylchloroquine in human whole blood has been developed and validated. The method is suitable for use in clinical and research settings for pharmacokinetic analysis and therapeutic drug monitoring.

Visualizations

Caption: Experimental workflow for the quantification of desethylchloroquine.

Caption: Metabolic pathway and internal standard quantification logic.

References

- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dose-ranging study of the pharmacokinetics of hydroxy-chloroquine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unitedchem.com [unitedchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phenomenex.com [phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

Application Notes and Protocols for High-Throughput Screening with Desethyl Chloroquine-D5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of Desethyl chloroquine-D5 in high-throughput screening (HTS) campaigns. The primary application of this deuterated standard is as an internal standard for accurate quantification of Desethyl chloroquine and its parent compound, Chloroquine, in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Introduction

Desethyl chloroquine is the major and pharmacologically active metabolite of Chloroquine, a widely used antimalarial and immunomodulatory drug.[1] Chloroquine and its metabolites are known to inhibit autophagy and Toll-like receptor (TLR) signaling.[2] this compound, a stable isotope-labeled version of Desethyl chloroquine, is an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, which helps to correct for variability in sample processing and instrument response.[3][4] Its use is critical for generating reliable and reproducible data in high-throughput settings, such as pharmacokinetic/pharmacodynamic (PK/PD) studies and drug screening campaigns.

II. Applications

The primary application of this compound is as an internal standard in high-throughput LC-MS/MS assays for the quantification of Chloroquine and Desethyl chloroquine in biological samples such as plasma, whole blood, and dried blood spots.[5] These assays are essential for:

-

Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Chloroquine.

-

Therapeutic Drug Monitoring (TDM): To ensure drug concentrations are within the therapeutic range and to avoid toxicity.

-

High-Throughput Screening (HTS) Campaigns: In secondary screens to accurately quantify the concentration of hit compounds (structurally related to Chloroquine) or to study the effect of screened compounds on Chloroquine metabolism.

-

Drug-Drug Interaction Studies: To assess the influence of co-administered drugs on the metabolism of Chloroquine.

III. Quantitative Data

The following tables summarize key quantitative parameters for the analysis of Chloroquine and Desethyl chloroquine using LC-MS/MS with a deuterated internal standard.

Table 1: LC-MS/MS Parameters for Quantification of Chloroquine and Desethyl chloroquine [5][6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Chloroquine | 320.2 | 247.2 | 29 |

| Desethyl chloroquine | 292.2 | 179.1 | 29 |

| Chloroquine-D4 (IS) | 324.3 | 146.3 | 29 |

| Desethyl chloroquine-D4 (IS) | 296.15 | 118.15 | 29 |

Table 2: Calibration Curve Ranges in Different Biological Matrices [5]

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |

| Chloroquine | Whole Blood | 2.56 | 1220 |

| Desethyl chloroquine | Whole Blood | 3.36 | 1220 |

| Chloroquine | Plasma | 1.41 | 610 |

| Desethyl chloroquine | Plasma | 1.41 | 610 |

| Chloroquine | Dried Blood Spot | 1.82 | 1552 |

| Desethyl chloroquine | Dried Blood Spot | 2.95 | 1552 |

Table 3: IC50 Values of Chloroquine in Antimalarial HTS Assays [7]

| P. falciparum Strain | Assay Type | IC50 (nM) |

| 3D7 (drug-sensitive) | DAPI-based growth assay | 20 - 40 |

| 3D7 (drug-sensitive) | [3H]hypoxanthine incorporation | 10 - 30 |

IV. Experimental Protocols

A. Protocol for High-Throughput Quantification of Chloroquine and Desethyl chloroquine in Human Plasma using LC-MS/MS

This protocol is adapted from high-throughput methods for the analysis of Chloroquine and its metabolites.[5][8]

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Chloroquine and Desethyl chloroquine reference standards

-

Human plasma (EDTA as anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well plates

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Chloroquine, Desethyl chloroquine, and this compound in 50:50 ACN:Water with 0.1% formic acid.

-

Prepare working solutions by serial dilution of the stock solutions in 50:50 ACN:Water.

-

Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in ACN.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 150 µL of the internal standard working solution (this compound in ACN) to each well.

-

Seal the plate and vortex for 2 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate the analytes from matrix components.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

5. Data Analysis:

-

Quantify the concentrations of Chloroquine and Desethyl chloroquine using the ratio of the analyte peak area to the internal standard (this compound) peak area.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentrations of the unknown samples from the calibration curve.

B. Protocol for a High-Throughput Autophagy Inhibition Assay

This protocol describes a cell-based assay to screen for compounds that inhibit autophagy, using Chloroquine as a positive control.[9][10] this compound would be used in a secondary LC-MS/MS screen to confirm the concentrations of any hits structurally related to Chloroquine.

1. Materials and Reagents:

-

A suitable cell line (e.g., HeLa, U2OS) stably expressing a fluorescently tagged autophagy marker (e.g., GFP-LC3).

-

Complete cell culture medium.

-

Chloroquine (positive control).

-

Test compounds from a screening library.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., DAPI).

-

96- or 384-well imaging plates.

-

High-content imaging system.

2. Experimental Procedure:

-

Seed the GFP-LC3 expressing cells into 96- or 384-well imaging plates and allow them to adhere overnight.

-

Treat the cells with test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM Chloroquine).

-

Incubate the plates for a suitable time to induce autophagy and observe its inhibition (e.g., 6-24 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

3. Data Analysis:

-

Quantify the number and intensity of GFP-LC3 puncta per cell.

-

An increase in GFP-LC3 puncta indicates an accumulation of autophagosomes, which is a hallmark of autophagy inhibition.

-

Identify "hit" compounds that cause a significant increase in GFP-LC3 puncta compared to the vehicle control.

V. Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Chloroquine and the role of this compound in LC-MS/MS.

Caption: Inhibition of the autophagy pathway by Chloroquine and its metabolite.

Caption: High-throughput screening workflow for the identification of autophagy inhibitors.

References

- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Using Desethyl Chloroquine-D5 in Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction